1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
CAS No.: 39235-58-0
Cat. No.: VC21069505
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39235-58-0 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3 |
| Standard InChI Key | VRNWCXMMNFZAJN-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)O)CO |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)CO |
Introduction
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is an organic compound characterized by a phenyl ring with hydroxyl and hydroxymethyl groups at the 4- and 3-positions, respectively, and an ethanone group attached to the 1-position. This compound is known for its versatility in organic synthesis, particularly in the development of bioactive molecules and pharmaceutical compounds.
Hazard Information
-
Hazard Statements: H302-H312-H332
-
Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501
Uses and Applications
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone serves as an intermediate in the synthesis of various pharmaceutical compounds. It is involved in the preparation of Albuterol Dimer Ether, an impurity of Albuterol (Salbutamol), which is a β2-adrenoceptor agonist used as a bronchodilator and tocolytic agent .
Preparation Methods
This compound can be prepared by refluxing 3-chloromethyl-4-hydroxy-acetophenone with water for 3 hours, resulting in a yield of approximately 70% .
Research Findings
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone is utilized in the development of complex molecules due to its reactive functional groups. The hydroxyl and carbonyl groups provide versatility in chemical modifications, making it a valuable intermediate in medicinal chemistry for creating compounds with potential therapeutic applications .
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume